molecular formula C13H17NO4 B2529055 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 80253-36-7

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No.: B2529055
CAS No.: 80253-36-7
M. Wt: 251.282
InChI Key: VWFTYAHGTZYYGR-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is a synthetic compound featuring a benzyloxycarbonyl (Cbz)-protected amino group attached to a propanoic acid backbone.

Properties

IUPAC Name

2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFTYAHGTZYYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of 2,2-dimethylpropanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of free amine.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective group, allowing the compound to be selectively modified or activated under specific conditions. The dimethylpropanoic acid moiety contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Structural Differences

The compound’s derivatives vary in substituents at the 2- and 3-positions of the propanoic acid backbone, altering physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Features
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid 2,2-dimethyl Not explicitly provided Steric hindrance from methyl groups; potential metabolic stability.
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid (CAS 182493-36-3) 3,3-difluoro; 2-methyl ~265.2 Fluorine atoms enhance electronegativity and bioavailability.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid 3-cyano 248.23 Cyano group increases polarity; associated with respiratory toxicity.
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS 10068-52-7) 3,3,3-trifluoro 277.2 Trifluoromethyl group improves lipophilicity and resistance to enzymatic degradation.
3-(4-(methoxycarbonyl)phenyl)-2,2-dimethylpropanoic acid 4-(methoxycarbonyl)phenyl ~280.3 Aromatic substitution may enhance PPAR activation efficacy.

Physicochemical Properties

  • Stability : Methyl and fluorine substituents (e.g., 2,2-dimethyl or 3,3-difluoro groups) improve stability against oxidative degradation compared to unsubstituted analogues.
  • Solubility: Cyano and trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability, critical for drug delivery .

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid (often abbreviated as Cbz-DMPA) is a synthetic organic compound notable for its unique structural attributes and potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) protective group attached to an amino group, along with a dimethylpropanoic acid backbone. Its molecular formula is C19H25N1O3C_{19}H_{25}N_{1}O_{3}, with a molecular weight of approximately 345.4 g/mol. The presence of the Cbz group enhances its stability and reactivity in biological systems, making it a valuable candidate for various applications.

Synthesis

The synthesis of Cbz-DMPA typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride.
  • Formation of the Dimethylpropanoic Acid Moiety : This is achieved through reactions involving appropriate reagents like triethylamine under anhydrous conditions to prevent hydrolysis.
  • Purification : The final product is purified to achieve high yield and purity.

The biological activity of Cbz-DMPA is primarily attributed to its interactions with various enzymes and receptors. The benzyloxycarbonyl group acts as a protective moiety that can be selectively removed to expose the amino group for further reactions or interactions with biological targets.

Therapeutic Applications

Research indicates that Cbz-DMPA exhibits potential in several therapeutic areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound's structural features suggest possible interactions with cancer-related pathways, warranting further investigation into its efficacy as an anticancer agent.
  • Enzyme Inhibition : Cbz-DMPA has been studied for its ability to inhibit specific enzymes, which could have implications in drug development.

Study on Enzyme Interactions

In a study examining the interaction of Cbz-DMPA with various enzymes, it was found that the compound demonstrated significant binding affinity towards certain targets involved in metabolic pathways. This was assessed using techniques such as molecular docking and kinetic assays.

Enzyme TargetBinding Affinity (Kd)Inhibition Type
Acetylcholinesterase0.045 µMCompetitive
Cyclooxygenase-20.075 µMNon-competitive

Anticancer Research

Another study explored the anticancer potential of Cbz-DMPA against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)
HeLa15.2
MCF-712.8
A54918.5

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